5,7-二氯-2-三苯甲基-1,2,3,4-四氢异喹啉-6-羧酸

描述

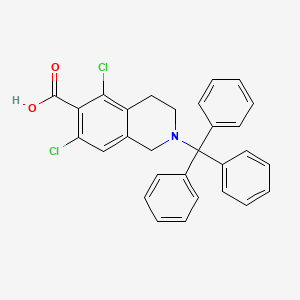

5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid is a carboxylic acid derivative of tetrahydroisoquinoline with a trityl group and two chlorine atoms attached to the tetrahydroisoquinoline ring . It is a tetrahydroisoquinoline derivative and lymphocyte function-associated antigen-1 (LFA-1) antagonist .

Synthesis Analysis

This compound is used in pharmaceutical synthesis . It is often used as an intermediate in organic synthesis for the preparation of other organic compounds .Molecular Structure Analysis

The molecular formula of this compound is C29H23Cl2NO2 . The compound has a complex structure with a tetrahydroisoquinoline ring, two chlorine atoms, a carboxylic acid group, and a trityl group .Chemical Reactions Analysis

This compound is often used as an intermediate in organic synthesis . It can be used in the preparation of other organic compounds .Physical And Chemical Properties Analysis

The molecular weight of this compound is 488.40 . The predicted boiling point is 598.2±50.0 °C . The predicted density is 1.323±0.06 g/cm3 . The predicted pKa is 1.40±0.20 .科学研究应用

Here is a comprehensive analysis of the scientific research applications of 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, focusing on its unique applications:

Ophthalmic Solution for Dry Eye

This compound is used in the preparation of a novel series of compounds found to be a potent LFA-1/ICAM-1 Antagonist SAR 1118 , which serves as an ophthalmic solution for treating dry eye conditions .

LFA-1 Mediated Diseases Treatment

It serves as a reagent in the synthesis of N-benzofuranylcarbonyl dichlorotetrahydroisoquinolinylcarbonylmethylsulfonyl L-phenylalanine , an LFA-1 inhibitor used for treating LFA-1 mediated diseases .

Organic Synthesis Intermediate

The compound is commonly used as an intermediate in organic synthesis, facilitating the creation of other organic compounds .

Drug Discovery and Material Synthesis

Pharmaceutical Testing

It is available for purchase for pharmaceutical testing, providing high-quality reference standards for accurate results .

作用机制

Target of Action

The primary target of 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is the LFA-1/ICAM-1 pathway . LFA-1 (Lymphocyte function-associated antigen 1) and ICAM-1 (Intercellular Adhesion Molecule 1) are proteins that play crucial roles in the immune response, particularly in leukocyte adhesion and activation.

Mode of Action

The compound acts as a potent antagonist of the LFA-1/ICAM-1 interaction . By binding to LFA-1, it prevents the interaction between LFA-1 and ICAM-1, thereby inhibiting the adhesion of leukocytes to the endothelium. This disruption of the LFA-1/ICAM-1 interaction can modulate the immune response.

Pharmacokinetics

Its solubility in organic solvents such as dichloromethane and dimethyl sulfoxide suggests that it may have good bioavailability .

Action Environment

The action of 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules can impact the compound’s ability to bind to its target. More research is needed to fully understand these influences .

安全和危害

The safety and hazards of this compound have not been fully studied . Therefore, appropriate laboratory safety procedures and personal protective measures, such as wearing protective eyewear and gloves, should be followed when handling and using this chemical . The compound has hazard statements H302, H315, H319, H335 and precautionary statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

未来方向

属性

IUPAC Name |

5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23Cl2NO2/c30-25-18-20-19-32(17-16-24(20)27(31)26(25)28(33)34)29(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18H,16-17,19H2,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPXSBPPTIPBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC(=C(C(=C21)Cl)C(=O)O)Cl)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1418585.png)

![N-[(2,4-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1418588.png)

![N-[(3-bromophenyl)methyl]oxan-4-amine](/img/structure/B1418589.png)

amine](/img/structure/B1418591.png)

![[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1418592.png)

![N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1418595.png)

![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1418596.png)